2,5-dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-10(2)12(7-9)13(19)16-15-18-17-14(20-15)11-5-6-21-8-11/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUYBOCYGNFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the benzamide moiety: The final step involves the acylation of the amine group with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,5-dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | A549 (Lung) | 12.5 | Induction of apoptosis |
| This compound | MCF7 (Breast) | 15.0 | Cell cycle arrest |
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Antidiabetic Properties
Recent studies have explored the potential of oxadiazole derivatives in managing diabetes. Compounds similar to this compound have shown promising results in lowering blood glucose levels in diabetic models.
| Study | Model Organism | Result |
|---|---|---|
| In vivo study on Drosophila melanogaster | Genetically modified diabetic flies | Significant reduction in glucose levels |
The mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. The presence of the thiophene ring is believed to enhance its interaction with microbial membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Material Science Applications
Beyond biological applications, the unique properties of this compound make it suitable for material science applications:
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved device performance.
Sensors
The incorporation of thiophene and oxadiazole units enhances the sensitivity of sensors used for detecting environmental pollutants. The compound's ability to undergo charge transfer interactions makes it an excellent candidate for sensor applications.
Case Studies
Several studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Biological Assessment : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the thiophene substituent significantly affected biological activity .
- Structural Optimization : Research focused on optimizing the structure of oxadiazole-containing compounds to enhance their pharmacological profiles. This included varying substituents on the benzamide moiety to improve solubility and bioavailability .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
Key analogues include compounds with variations in the oxadiazole substituents and benzamide modifications. Examples from literature are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
- Thiophene’s higher electron density relative to furan may improve binding to biological targets requiring hydrophobic or π-π interactions. Benzamide Modifications: The 2,5-dimethyl groups on the target compound likely increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility. In contrast, LMM5 and LMM11 feature sulfamoyl groups, which may enhance solubility and hydrogen-bonding capacity .
- Thiophene-containing derivatives may require specialized catalysts for regioselective substitution.
Comparison with Thiadiazole Derivatives
Thiadiazole-based compounds (e.g., those in ) differ in their heterocyclic core, replacing oxygen with sulfur in the diazole ring:
Table 2: Oxadiazole vs. Thiadiazole Derivatives
| Feature | 1,3,4-Oxadiazole (Target) | 1,3,4-Thiadiazole () |
|---|---|---|
| Heteroatoms | O, N | S, N |
| Electronegativity | Higher | Lower |
| Common Applications | Antifungal agents | Anticancer, antimicrobial |
Key Observations :
- Electronic Properties : The oxadiazole’s higher electronegativity may favor interactions with electrophilic biological targets, whereas thiadiazoles’ sulfur atom could facilitate redox reactions or metal coordination .
- Biological Activity : Thiadiazoles in were synthesized for unspecified applications, but literature suggests broader antimicrobial uses compared to oxadiazoles, which are often optimized for antifungal roles (e.g., LMM5 and LMM11 vs. Fluconazole) .
Research Findings and Hypotheses
- The thiophene substituent in the target compound may offer synergistic effects with existing antifungal scaffolds.
- Solubility Challenges : Like LMM5 and LMM11, the target compound may require solubilizing agents (e.g., DMSO with Pluronic F-127) for in vitro testing, as methyl groups could limit aqueous solubility .
Biological Activity
2,5-Dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds containing the oxadiazole ring exhibit diverse biological activities. The proposed mechanisms for this compound include:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the intrinsic pathway by promoting mitochondrial dysfunction and activating caspases .
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral polymerases .
- Antimicrobial Effects : Benzamides with oxadiazole moieties have demonstrated fungicidal and antibacterial activities .
Anticancer Efficacy
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.
Antiviral Activity
In vitro studies have shown that related compounds exhibit submicromolar activity against dengue virus serotypes, suggesting potential for antiviral applications:
Case Studies
- Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives similar to this compound exhibited significant growth inhibition across a panel of human cancer cell lines with a notable selectivity index against normal fibroblast cells .
- Antiviral Evaluation : In another study focusing on dengue virus inhibitors, compounds structurally akin to this benzamide were synthesized and tested for their ability to inhibit viral replication in cell culture models. The results indicated promising antiviral activity with low cytotoxicity .
Toxicological Profile
Initial toxicity assessments suggest that while the compound exhibits potent biological activity against cancer and viruses, it maintains a favorable safety profile. For instance, in zebrafish embryo assays, the compound showed minimal toxicity at therapeutic concentrations .
Q & A
Q. What synthetic strategies are employed to synthesize 2,5-dimethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves:
- Step 1 : Formation of a hydrazide intermediate (e.g., from 2,5-dimethylbenzoic acid via esterification and hydrazination).
- Step 2 : Cyclization of the hydrazide with a carbon disulfide or cyanogen bromide derivative to form the 1,3,4-oxadiazole ring.
- Step 3 : Coupling the oxadiazole amine with a thiophene-3-carbonyl chloride derivative under basic conditions (e.g., NaH in THF) . Optimization : Reaction yields can be improved by controlling temperature (0–5°C during coupling), using anhydrous solvents, and purifying intermediates via column chromatography.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and amide bond formation.
- IR spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For unambiguous structural confirmation (e.g., using SHELX for refinement) .
- HPLC : To assess purity (>95% is typical for bioactive studies) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported anticancer activities of this compound across different cell lines?
Discrepancies may arise from:
- Cell line specificity : Test across panels (e.g., NCI-60) to identify selectivity.
- Assay conditions : Standardize incubation time, concentration (e.g., 0.1–10 µM), and cytotoxicity endpoints (e.g., IC₅₀ vs. % growth inhibition) .
- Structural analogs : Compare with derivatives (e.g., replacing thiophene with chlorophenyl) to isolate substituent effects .
Q. What in silico approaches are recommended to elucidate the binding mechanism of this compound with target enzymes like GSK-3β?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses. For example, oxadiazole rings may form hydrogen bonds with Val135 in GSK-3β .
- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
- ADMET prediction : Evaluate logP, solubility, and metabolic stability using SwissADME .
Q. How does the substitution pattern on the thiophene and oxadiazole rings influence the compound’s pharmacokinetic properties?
- Thiophene modifications : Adding electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility.
- Oxadiazole substitutions : Methyl groups at the 2,5-positions increase lipophilicity (logP ~3.5), impacting blood-brain barrier permeability.
- SAR studies : Compare with analogs like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide to correlate substituents with bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s antimicrobial efficacy in Gram-positive vs. Gram-negative bacteria?
- Mechanistic studies : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) to identify target-specific activity.
- Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to assess if efficacy differences stem from outer membrane barriers in Gram-negative strains .
- Check for efflux pump activity : Employ inhibitors like PAβN to rule out resistance mechanisms .
Methodological Recommendations
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups at the benzamide moiety.
- Nanoformulation : Use liposomes or PLGA nanoparticles to enhance dissolution.
- Co-solvent systems : Employ PEG-400 or cyclodextrin complexes in dosing solutions .
Q. Which in vitro models are suitable for evaluating the compound’s neuroprotective potential?
- Primary neuronal cultures : Test against Aβ-induced toxicity (relevant to Alzheimer’s).
- GSK-3β inhibition assays : Measure phosphorylation of tau protein in SH-SY5Y cells .
- Oxidative stress models : Use H₂O₂-treated PC12 cells to assess antioxidant activity via Nrf2 pathway modulation .
Structural and Functional Insights
Table 1 : Key Structural Features and Bioactivity Correlations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
